molecular formula C18H20N2O2 B14185873 N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide CAS No. 922527-15-9

N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide

Cat. No.: B14185873
CAS No.: 922527-15-9
M. Wt: 296.4 g/mol
InChI Key: DQNBDICZLQVJNN-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a tert-butyl group, a phenylethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide typically involves the reaction of 3-(2-oxo-2-phenylethyl)pyridine-2-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3-methoxy-2-methylbenzohydrazide
  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Uniqueness

N-tert-Butyl-3-(2-oxo-2-phenylethyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

922527-15-9

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-tert-butyl-3-phenacylpyridine-2-carboxamide

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)20-17(22)16-14(10-7-11-19-16)12-15(21)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

DQNBDICZLQVJNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=N1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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